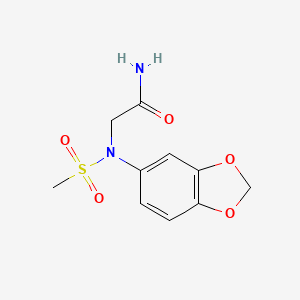![molecular formula C14H15N3O2 B5842374 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B5842374.png)
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide, also known as AG1478, is a synthetic small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research to study the EGFR signaling pathway and its role in various biological processes.
Mechanism of Action
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the autophosphorylation of EGFR and downstream signaling pathways. This leads to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines.
Biochemical and Physiological Effects:
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines. It has also been shown to inhibit wound healing, angiogenesis, and neuronal development.
Advantages and Limitations for Lab Experiments
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has several advantages in lab experiments. It is a specific inhibitor of EGFR tyrosine kinase and does not affect other receptor tyrosine kinases. It has a high potency and can be used at low concentrations. However, 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide also has some limitations. It is a synthetic small molecule inhibitor and may have off-target effects. It has a short half-life and may require frequent administration in in vivo experiments.
Future Directions
There are several future directions for the use of 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide in scientific research. It can be used to study the role of EGFR in various biological processes such as stem cell differentiation, immune response, and cancer metastasis. It can also be used in combination with other targeted therapies to enhance their efficacy. Furthermore, the development of more potent and specific EGFR inhibitors based on the structure of 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide can lead to the discovery of new cancer therapies.
Synthesis Methods
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide can be synthesized through a multi-step process starting from 4-morpholinylphenylacetic acid and cyanogen bromide. The detailed synthesis method has been described in various research articles and can be found in scientific literature.
Scientific Research Applications
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has been extensively used in scientific research to study the EGFR signaling pathway and its role in various biological processes. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines. 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has also been used to study the role of EGFR in various physiological processes such as wound healing, angiogenesis, and neuronal development.
properties
IUPAC Name |
(E)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-10-12(14(16)18)9-11-1-3-13(4-2-11)17-5-7-19-8-6-17/h1-4,9H,5-8H2,(H2,16,18)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGJWJSTAKYGCH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


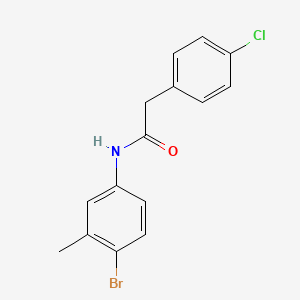
![3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5842315.png)
![4'-[({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5842329.png)

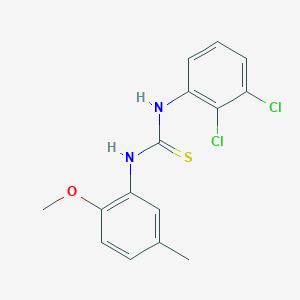
![3-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5842350.png)
![1-(4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5842352.png)
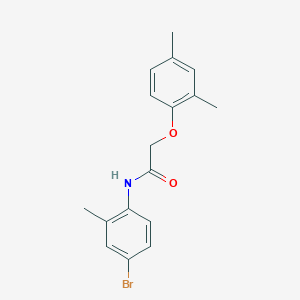
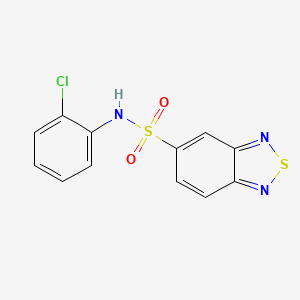
![3-benzyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5842372.png)

![ethyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5842380.png)
